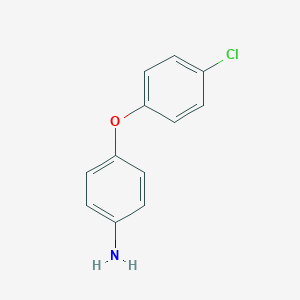

4-(4-Chlorophenoxy)aniline

Description

The exact mass of the compound 4-(4-Chlorophenoxy)aniline is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 75571. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 4-(4-Chlorophenoxy)aniline suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-(4-Chlorophenoxy)aniline including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-(4-chlorophenoxy)aniline | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YTISFYMPVILQRL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1N)OC2=CC=C(C=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10ClNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1020275 | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

219.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101-79-1 | |

| Record name | 4-(4-Chlorophenoxy)benzenamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=101-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000101791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-(4-Chlorophenoxy)aniline | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=75571 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzenamine, 4-(4-chlorophenoxy)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | [4-(4-Chlorophenoxy)phenyl]amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1020275 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-(4-chlorophenoxy)aniline | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.706 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to 4-(4-Chlorophenoxy)aniline (CAS 101-79-1)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-(4-Chlorophenoxy)aniline, a versatile chemical intermediate with significant applications in various fields, including the synthesis of dyes, agrochemicals, and pharmaceuticals. This document consolidates key data on its physicochemical properties, synthesis, and biological relevance to serve as a valuable resource for professionals in research and development.

Core Properties and Data

4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic organic compound characterized by a diaryl ether linkage connecting a 4-chlorophenoxy group to an aniline moiety.[1] This structure imparts a unique combination of reactivity and stability, making it a valuable building block in organic synthesis.[1]

Physicochemical Properties

The fundamental physicochemical properties of 4-(4-Chlorophenoxy)aniline are summarized in the table below, compiled from various chemical suppliers and databases.

| Property | Value | Reference(s) |

| CAS Number | 101-79-1 | [1] |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Appearance | Brown, dark, or white to light yellow/orange crystalline solid/powder | [1] |

| Melting Point | 96-103 °C | [1] |

| Boiling Point | 205 °C @ 12 mmHg | [2] |

| Solubility | Insoluble in water; Soluble in N,N-Dimethylformamide and Methanol | [2] |

| pKa | 4.60 ± 0.10 (Predicted) | [2] |

Identification and Nomenclature

| Identifier Type | Identifier | Reference(s) |

| IUPAC Name | 4-(4-chlorophenoxy)aniline | [3] |

| Synonyms | 4-Chloro-4'-aminodiphenyl ether, p-(p-Chlorophenoxy)aniline, 4-Amino-4'-chloro-diphenylether | [1] |

| InChI | InChI=1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | [4] |

| InChIKey | YTISFYMPVILQRL-UHFFFAOYSA-N | [4] |

| SMILES | Nc1ccc(Oc2ccc(Cl)cc2)cc1 | [4] |

| PubChem CID | 7578 | [1] |

| EC Number | 202-976-5 | [5] |

Safety and Handling

4-(4-Chlorophenoxy)aniline is classified as a hazardous substance. Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn when handling this chemical.

| Hazard Information | Details |

| GHS Pictograms | Corrosion, Exclamation mark |

| Signal Word | Danger |

| Hazard Statements | H302 (Harmful if swallowed), H315 (Causes skin irritation), H317 (May cause an allergic skin reaction), H318 (Causes serious eye damage), H335 (May cause respiratory irritation) |

| Precautionary Statements | P280 (Wear protective gloves/eye protection/face protection), P301+P312 (IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell), P302+P352 (IF ON SKIN: Wash with plenty of soap and water), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) |

Synthesis and Reactivity

The synthesis of diaryl ethers like 4-(4-Chlorophenoxy)aniline can be achieved through several established organic chemistry reactions, most notably the Ullmann condensation.[6][7] This reaction involves the copper-catalyzed coupling of an aryl halide with a phenol.[6] A common synthetic route would be the reaction between 4-chlorophenol and 4-chloro-1-nitrobenzene, followed by the reduction of the nitro group to an amine.

Experimental Protocol: Representative Synthesis

Reaction: Reduction of 2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene to 3-chloro-4-(3-chlorophenoxy)aniline.[2]

Materials and Reagents:

-

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene

-

Iron powder

-

Acetic acid

-

Ethanol (EtOH)

-

Water (H₂O)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Ethyl acetate (AcOEt)

-

Brine

-

Magnesium sulfate (MgSO₄)

Procedure:

-

A suspension of iron powder (5.07 mmol) and acetic acid (1.22 mmol) in a 1:1 mixture of water and ethanol (8 mL) is prepared in a round-bottom flask.

-

2-chloro-1-(3-chlorophenoxy)-4-nitrobenzene (1.02 mmol) is added to the suspension.

-

The reaction mixture is stirred at 80°C for 30 minutes.

-

After the reaction is complete, the ethanol is removed by evaporation under reduced pressure.

-

The remaining aqueous phase is basified with a saturated solution of NaHCO₃.

-

The product is extracted with ethyl acetate.

-

The organic phase is washed with brine, dried over MgSO₄, filtered, and concentrated under reduced pressure to yield the aniline product.[2]

Applications in Research and Development

4-(4-Chlorophenoxy)aniline is a versatile intermediate with applications in several industries.[8] Its bifunctional nature, possessing both an amine and a diaryl ether, allows for its incorporation into a wide range of larger, more complex molecules.

-

Pharmaceuticals: The chlorophenoxy aniline scaffold is of significant interest in medicinal chemistry.[1] Derivatives have been investigated for various therapeutic applications, including as antimalarial and antimycobacterial agents.[1][9]

-

Agrochemicals: This compound serves as a key intermediate in the synthesis of certain herbicides and fungicides.[8]

-

Dyes and Pigments: It is used as a building block in the production of high-performance dyes, contributing to their colorfastness and durability.[8]

-

Polymers: It can act as a coupling agent in the manufacturing of polymers, enhancing material properties.[8]

Relevance in Drug Discovery

The aniline substructure is a common motif in many pharmaceutical agents.[10][11] However, the in vivo metabolism of anilines can sometimes lead to the formation of reactive metabolites, which may cause toxicity.[10] This is a critical consideration for drug development professionals.

Biological Activity of Derivatives

Research into derivatives of 4-(4-Chlorophenoxy)aniline has revealed promising biological activity. For instance, the related compound 3-chloro-4-(4-chlorophenoxy)aniline has been shown to inhibit the Plasmodium enoyl acyl carrier protein reductase, an essential enzyme in the fatty acid biosynthesis pathway of the malaria parasite.[9] This makes the chlorophenoxy aniline scaffold a promising starting point for the development of new antimalarial drugs.[9]

Metabolic Considerations

The metabolic fate of aniline-containing drugs is a key aspect of preclinical safety assessment. The aniline moiety can undergo oxidative metabolism by cytochrome P450 enzymes in the liver.[12] This can lead to the formation of N-hydroxylated metabolites, which can be further converted to reactive nitroso species.[13] These reactive intermediates can covalently bind to cellular macromolecules, potentially leading to idiosyncratic adverse drug reactions.[14]

Understanding these potential metabolic pathways is crucial for designing safer drug candidates. Strategies to mitigate this risk include modifying the aniline structure to block metabolic activation or to promote alternative, non-toxic metabolic routes.

Conclusion

4-(4-Chlorophenoxy)aniline (CAS 101-79-1) is a chemical intermediate with significant utility in both industrial and research settings. Its versatile structure makes it a valuable precursor for a range of products, from dyes and agrochemicals to potentially novel pharmaceuticals. For drug development professionals, the chlorophenoxy aniline scaffold offers a promising foundation for new therapeutic agents, particularly in the anti-infective space. However, a thorough understanding of the metabolic fate and potential for bioactivation of the aniline moiety is essential for the successful development of safe and effective medicines based on this scaffold. This guide has provided a consolidated resource of its core properties, synthesis, and applications to aid in these research and development endeavors.

References

- 1. 4-(4-Chlorophenoxy)aniline | 101-79-1 | Benchchem [benchchem.com]

- 2. 3-CHLORO-4-(3-CHLOROPHENOXY)ANILINE synthesis - chemicalbook [chemicalbook.com]

- 3. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. CN105585509A - Preparation method of 4-chloro-N-(2-nitrobenzylidene)aniline - Google Patents [patents.google.com]

- 6. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 7. byjus.com [byjus.com]

- 8. chemimpex.com [chemimpex.com]

- 9. scispace.com [scispace.com]

- 10. news.umich.edu [news.umich.edu]

- 11. benchchem.com [benchchem.com]

- 12. The effect of varying halogen substituent patterns on the cytochrome P450 catalysed dehalogenation of 4-halogenated anilines to 4-aminophenol metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Toxicokinetics and metabolism of aniline and 4-chloroaniline in medaka (Oryzias latipes) - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Should the incorporation of structural alerts be restricted in drug design? An analysis of structure-toxicity trends with aniline-based drugs - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-(4-Chlorophenoxy)aniline from p-Chloronitrobenzene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis of 4-(4-chlorophenoxy)aniline, a key intermediate in the development of various pharmaceutical compounds. The synthesis is a robust two-step process commencing with p-chloronitrobenzene. This document details the underlying chemical principles, experimental protocols, and quantitative data to support research and development in medicinal chemistry and process development.

Synthetic Strategy Overview

The synthesis of 4-(4-chlorophenoxy)aniline from p-chloronitrobenzene is achieved through a two-step reaction sequence. The initial step involves the formation of a diaryl ether via an Ullmann condensation reaction between p-chloronitrobenzene and p-chlorophenol. The subsequent step is the reduction of the nitro group in the resulting 4-(4-chlorophenoxy)nitrobenzene intermediate to yield the final aniline product. This strategy is efficient and allows for the construction of the desired scaffold with good overall yield.

Step 1: Ullmann Condensation for Diaryl Ether Synthesis

The first step of the synthesis is the formation of 4-(4-chlorophenoxy)nitrobenzene through an Ullmann condensation. This reaction involves the copper-catalyzed coupling of p-chloronitrobenzene with p-chlorophenol in the presence of a base. The electron-withdrawing nitro group on p-chloronitrobenzene activates the aryl halide towards nucleophilic aromatic substitution, facilitating the reaction.

Reaction Mechanism

The mechanism of the Ullmann condensation is believed to involve the formation of a copper(I) phenoxide species, which then undergoes oxidative addition to the aryl halide. The resulting copper(III) intermediate subsequently undergoes reductive elimination to form the diaryl ether and regenerate the copper(I) catalyst.

Experimental Protocol: Ullmann Condensation

This protocol is a representative procedure for the synthesis of 4-(4-chlorophenoxy)nitrobenzene.

Materials:

-

p-Chloronitrobenzene

-

p-Chlorophenol

-

Anhydrous Potassium Carbonate (K₂CO₃)

-

Copper(I) Iodide (CuI)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Water

-

Brine

Procedure:

-

To a dry round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add p-chloronitrobenzene (1.0 eq.), p-chlorophenol (1.1 eq.), anhydrous potassium carbonate (2.0 eq.), and copper(I) iodide (0.1 eq.).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous DMF to the flask.

-

Heat the reaction mixture to 140-150 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature.

-

Pour the mixture into water and extract with toluene (3 x volumes).

-

Wash the combined organic layers with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol) to afford pure 4-(4-chlorophenoxy)nitrobenzene.

Step 2: Reduction of the Nitro Group

The second step is the reduction of the nitro group of 4-(4-chlorophenoxy)nitrobenzene to an amine. This transformation can be achieved by various methods, with the most common being the use of iron in an acidic medium (e.g., with hydrochloric acid) or catalytic hydrogenation.

Reaction Mechanism: Fe/HCl Reduction

The reduction of a nitro group with iron metal in the presence of an acid is a classic and reliable method. The iron acts as the reducing agent, being oxidized from Fe(0) to Fe(II) and/or Fe(III), while the nitro group is reduced to an amino group. The acidic medium facilitates the reaction.

Experimental Protocols: Nitro Group Reduction

Two common and effective methods for the reduction of the nitro group are presented below.

Materials:

-

4-(4-Chlorophenoxy)nitrobenzene

-

Iron powder

-

Concentrated Hydrochloric Acid (HCl)

-

Ethanol

-

Water

-

Sodium Bicarbonate (NaHCO₃) solution

-

Ethyl Acetate

Procedure:

-

In a round-bottom flask, suspend 4-(4-chlorophenoxy)nitrobenzene (1.0 eq.) and iron powder (3.0-5.0 eq.) in a mixture of ethanol and water.

-

Heat the mixture to reflux with vigorous stirring.

-

Slowly add concentrated hydrochloric acid (catalytic amount) to the refluxing mixture.

-

Continue refluxing for 2-4 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and filter through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the aqueous residue with a saturated solution of sodium bicarbonate.

-

Extract the product with ethyl acetate (3 x volumes).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 4-(4-chlorophenoxy)aniline.

Materials:

-

4-(4-Chlorophenoxy)nitrobenzene

-

10% Palladium on Carbon (Pd/C)

-

Ethanol or Ethyl Acetate

-

Hydrogen gas (H₂)

Procedure:

-

Dissolve 4-(4-chlorophenoxy)nitrobenzene (1.0 eq.) in ethanol or ethyl acetate in a hydrogenation vessel.

-

Add 10% Pd/C (1-5 mol%) to the solution.

-

Pressurize the vessel with hydrogen gas (typically 1-4 atm).

-

Stir the reaction mixture vigorously at room temperature until the hydrogen uptake ceases. Monitor the reaction by TLC.

-

Carefully vent the hydrogen and purge the vessel with an inert gas.

-

Filter the reaction mixture through a pad of celite to remove the catalyst.

-

Concentrate the filtrate under reduced pressure to obtain 4-(4-chlorophenoxy)aniline.

Quantitative Data Summary

The following table summarizes typical quantitative data for the synthesis of 4-(4-chlorophenoxy)aniline. Please note that yields can vary depending on the specific reaction conditions and scale.

| Step | Reaction | Reagents & Conditions | Typical Yield (%) | Reference |

| 1 | Ullmann Condensation | p-chloronitrobenzene, p-chlorophenol, K₂CO₃, CuI, DMF, 140-150 °C, 12-24 h | 70-85 (Estimated) | General Ullmann Procedures |

| 2a | Nitro Reduction (Fe/HCl) | 4-(4-chlorophenoxy)nitrobenzene, Fe, HCl, Ethanol/Water, Reflux, 2-4 h | 85-95 | [1] |

| 2b | Nitro Reduction (Pd/C) | 4-(4-chlorophenoxy)nitrobenzene, 10% Pd/C, H₂ (1-4 atm), Ethanol, RT | >95 | [2][3] |

Conclusion

The synthesis of 4-(4-chlorophenoxy)aniline from p-chloronitrobenzene is a well-established and efficient two-step process. The initial Ullmann condensation provides the diaryl ether intermediate, which is then readily reduced to the target aniline. Both the classic Fe/HCl reduction and modern catalytic hydrogenation methods offer high yields for the final step. This guide provides the necessary technical details for researchers to successfully synthesize this valuable intermediate for applications in drug discovery and development.

References

4-(4-Chlorophenoxy)aniline molecular weight and formula

An in-depth analysis of 4-(4-Chlorophenoxy)aniline reveals a compound with significant applications in chemical synthesis. This technical guide provides researchers, scientists, and drug development professionals with core information regarding its molecular properties.

Molecular and Physical Properties

The fundamental characteristics of 4-(4-Chlorophenoxy)aniline are summarized below. This data is essential for its use in experimental and industrial settings.

| Property | Value | Reference |

| Molecular Formula | C12H10ClNO | [1][2] |

| Molecular Weight | 219.67 g/mol | [1][2] |

| CAS Number | 101-79-1 | [1][2] |

| Appearance | Brown crystalline solid | [1] |

| Melting Point | 96-103 °C | [1] |

| Purity | ≥ 97% | [1] |

| Storage Temperature | 2-8°C |

Chemical Structure and Identification

The structural representation of 4-(4-Chlorophenoxy)aniline is crucial for understanding its reactivity and interactions. The following diagram illustrates the logical relationship of its key identifiers.

References

Spectroscopic Profile of 4-(4-Chlorophenoxy)aniline: A Technical Guide

For Immediate Release

This technical guide provides a comprehensive overview of the spectroscopic data for the compound 4-(4-Chlorophenoxy)aniline, a molecule of interest for researchers, scientists, and professionals in the field of drug development and materials science. This document presents a summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with generalized experimental protocols for acquiring such spectra.

Chemical Structure and Properties

4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is an aromatic ether and amine with the chemical formula C₁₂H₁₀ClNO.[1] Its molecular weight is 219.67 g/mol .[1] The compound typically appears as a solid with a melting point in the range of 99-103 °C.

Spectroscopic Data

The following tables summarize the key spectroscopic data for 4-(4-Chlorophenoxy)aniline. It is important to note that specific experimental values may vary slightly depending on the instrumentation and conditions used.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules. The ¹H and ¹³C NMR data provide detailed information about the hydrogen and carbon framework of 4-(4-Chlorophenoxy)aniline.

Table 1: ¹H NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~ 7.25 | d | 2H | Ar-H (ortho to Cl) |

| ~ 6.95 | d | 2H | Ar-H (meta to Cl) |

| ~ 6.85 | d | 2H | Ar-H (ortho to NH₂) |

| ~ 6.70 | d | 2H | Ar-H (meta to NH₂) |

| ~ 3.70 | br s | 2H | -NH₂ |

Table 2: ¹³C NMR Spectroscopic Data (Predicted)

| Chemical Shift (δ) ppm | Assignment |

| ~ 158 | C-O (phenoxy) |

| ~ 149 | C-NH₂ |

| ~ 145 | C-O (aniline) |

| ~ 129 | Ar-C (ortho to Cl) |

| ~ 126 | C-Cl |

| ~ 122 | Ar-C (meta to NH₂) |

| ~ 119 | Ar-C (meta to Cl) |

| ~ 116 | Ar-C (ortho to NH₂) |

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of 4-(4-Chlorophenoxy)aniline will show characteristic absorption bands for the amine, ether, and aromatic functionalities.

Table 3: FT-IR Spectroscopic Data (Typical Ranges)

| Wavenumber (cm⁻¹) | Vibration | Functional Group |

| 3450 - 3300 | N-H stretch (asymmetric and symmetric) | Primary Amine (-NH₂) |

| 1630 - 1580 | N-H bend | Primary Amine (-NH₂) |

| 1300 - 1200 | C-O stretch | Aryl Ether |

| 1600, 1500 | C=C stretch | Aromatic Ring |

| 1100 - 1000 | C-N stretch | Aromatic Amine |

| 850 - 800 | C-H out-of-plane bend | para-disubstituted rings |

| 800 - 700 | C-Cl stretch | Aryl Halide |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural elucidation.

Table 4: Mass Spectrometry Data (Predicted)

| m/z | Ion |

| 219/221 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 184 | [M - Cl]⁺ |

| 128 | [M - C₆H₄Cl]⁺ |

| 111 | [C₆H₄Cl]⁺ |

| 92 | [C₆H₄NH₂]⁺ |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above. Specific parameters should be optimized for the instrument being used.

NMR Spectroscopy

-

Sample Preparation: Dissolve 5-10 mg of 4-(4-Chlorophenoxy)aniline in approximately 0.6-0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).

-

Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 300, 400, or 500 MHz).

-

¹H NMR Acquisition:

-

Pulse Sequence: Standard single-pulse sequence.

-

Number of Scans: 16-32 scans.

-

Relaxation Delay: 1-2 seconds.

-

Spectral Width: 0-12 ppm.

-

-

¹³C NMR Acquisition:

-

Pulse Sequence: Proton-decoupled pulse sequence.

-

Number of Scans: 1024 or more scans, depending on sample concentration.

-

Relaxation Delay: 2-5 seconds.

-

Spectral Width: 0-200 ppm.

-

-

Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired Free Induction Decay (FID). Reference the spectra to the residual solvent peak or an internal standard (e.g., TMS).

Infrared (IR) Spectroscopy

-

Sample Preparation:

-

KBr Pellet: Mix a small amount of the solid sample with dry potassium bromide (KBr) and press into a thin, transparent pellet.

-

ATR: Place a small amount of the solid sample directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

-

-

Instrumentation: Use a Fourier Transform Infrared (FT-IR) spectrometer.

-

Data Acquisition:

-

Spectral Range: 4000-400 cm⁻¹.

-

Resolution: 4 cm⁻¹.

-

Number of Scans: 16-32 scans.

-

-

Data Processing: Perform a background subtraction and present the data as transmittance or absorbance versus wavenumber.

Mass Spectrometry

-

Sample Introduction: Introduce the sample into the mass spectrometer via a suitable method, such as direct infusion or after separation by Gas Chromatography (GC-MS) or Liquid Chromatography (LC-MS).

-

Ionization: Utilize an appropriate ionization technique, such as Electron Ionization (EI) for GC-MS or Electrospray Ionization (ESI) for LC-MS.

-

Mass Analysis: Scan a mass range appropriate for the molecular weight of the compound (e.g., m/z 50-300).

-

Data Analysis: Identify the molecular ion peak and analyze the fragmentation pattern to confirm the structure.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a typical workflow for the spectroscopic characterization of a chemical compound like 4-(4-Chlorophenoxy)aniline.

Caption: A generalized workflow for spectroscopic analysis.

References

A Technical Guide to the Solubility of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the solubility characteristics of 4-(4-Chlorophenoxy)aniline, a compound of interest in various chemical and pharmaceutical research fields. This document outlines its predicted solubility in a range of common solvents, a detailed experimental protocol for solubility determination, and logical workflows to guide experimental design.

Core Concepts in Solubility

The solubility of a solid compound like 4-(4-Chlorophenoxy)aniline in a liquid solvent is governed by the principle of "like dissolves like." This means that substances with similar polarities are more likely to be soluble in one another. The molecular structure of 4-(4-Chlorophenoxy)aniline, featuring both polar (amine and ether groups) and nonpolar (aromatic rings, chlorophenyl group) regions, suggests a varied solubility profile across different solvent classes. Its solubility is generally limited in water due to the hydrophobic nature of its aromatic rings but is expected to be higher in various organic solvents.[1] The pH of the solution can also influence its solubility, with alkaline conditions potentially increasing solubility through the ionization of the amine group.[1]

Predicted Solubility Profile of 4-(4-Chlorophenoxy)aniline

| Solvent Name | Solvent Type | Predicted Solubility | Rationale |

| Water | Protic, Polar | Low | The large nonpolar surface area of the two aromatic rings dominates the molecule's properties, leading to poor solvation by polar water molecules. |

| Methanol | Protic, Polar | Moderately Soluble | The hydroxyl group of methanol can engage in hydrogen bonding with the amine and ether functionalities of the solute. |

| Ethanol | Protic, Polar | Moderately Soluble | Similar to methanol, ethanol can act as a hydrogen bond donor and acceptor, facilitating dissolution. |

| Acetone | Aprotic, Polar | Soluble | The polar carbonyl group of acetone can interact with the polar groups of 4-(4-Chlorophenoxy)aniline. |

| Dichloromethane | Aprotic, Halogenated | Soluble | As a relatively nonpolar solvent, it can effectively solvate the nonpolar aromatic portions of the molecule. |

| Chloroform | Aprotic, Halogenated | Soluble | Similar to dichloromethane, its ability to solvate nonpolar structures is significant.[1] |

| Ethyl Acetate | Aprotic, Polar | Moderately Soluble | Offers a balance of polar (ester group) and nonpolar (ethyl and acetyl groups) characteristics, making it a good solvent. |

| Diethyl Ether | Aprotic, Nonpolar | Sparingly Soluble | The nonpolar nature of diethyl ether may not be sufficient to overcome the crystal lattice energy of the solid compound effectively. |

| Hexane | Aprotic, Nonpolar | Insoluble | The highly nonpolar nature of hexane is not conducive to dissolving a molecule with polar functional groups. |

| Toluene | Aprotic, Nonpolar | Sparingly Soluble | The aromatic nature of toluene can interact favorably with the aromatic rings of the solute, but it lacks polarity to interact with the polar groups. |

| Dimethyl Sulfoxide (DMSO) | Aprotic, Highly Polar | Highly Soluble | DMSO is a powerful, highly polar aprotic solvent capable of dissolving a wide range of organic compounds. |

Experimental Protocol for Solubility Determination: The Shake-Flask Method

The following is a detailed, standardized protocol for the quantitative determination of the solubility of 4-(4-Chlorophenoxy)aniline in various solvents. This method, known as the shake-flask method, is a widely accepted technique for measuring the equilibrium solubility of a solid in a liquid.[2]

1. Materials and Equipment:

-

4-(4-Chlorophenoxy)aniline (purity ≥ 99%)[3]

-

Selected solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Scintillation vials or glass test tubes with screw caps

-

Constant temperature shaker bath or orbital shaker

-

Syringe filters (0.45 µm pore size, compatible with the solvent)

-

Syringes

-

Volumetric flasks

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or a UV-Vis spectrophotometer

-

Pipettes and other standard laboratory glassware

2. Experimental Procedure:

-

Preparation of Saturated Solutions:

-

Accurately weigh an excess amount of 4-(4-Chlorophenoxy)aniline and add it to a series of vials, each containing a known volume (e.g., 5 mL) of a different solvent. The amount of solid should be sufficient to ensure that a saturated solution is formed and that undissolved solid remains at equilibrium.

-

Securely cap the vials to prevent solvent evaporation.

-

Place the vials in a constant temperature shaker bath set to a specific temperature (e.g., 25 °C or 37 °C).

-

Agitate the samples for a predetermined period (e.g., 24 to 72 hours) to ensure that equilibrium is reached.[2] The time required to reach equilibrium should be determined experimentally in preliminary studies.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed in the constant temperature bath for at least 2 hours to allow the undissolved solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-

Immediately filter the withdrawn solution through a syringe filter into a clean, pre-weighed vial to remove any undissolved solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately weigh the filtered solution to determine its mass.

-

-

Quantification:

-

Dilute the filtered solution with a suitable solvent to a concentration that falls within the linear range of the analytical method (e.g., HPLC-UV or UV-Vis spectroscopy).

-

Prepare a series of standard solutions of 4-(4-Chlorophenoxy)aniline of known concentrations.

-

Analyze the standard solutions and the diluted sample solution using the chosen analytical method.

-

Construct a calibration curve by plotting the analytical signal (e.g., peak area from HPLC) against the concentration of the standard solutions.

-

Determine the concentration of 4-(4-Chlorophenoxy)aniline in the diluted sample by interpolating its analytical signal on the calibration curve.

-

-

Calculation of Solubility:

-

Calculate the concentration of the original saturated solution, taking into account the dilution factor.

-

Express the solubility in desired units, such as mg/mL, g/100 mL, or mol/L.

-

Visualizing Experimental and Logical Workflows

To further aid in the understanding and execution of solubility studies, the following diagrams, generated using the DOT language, illustrate the key workflows.

References

Technical Guide: Melting Point of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the melting point of 4-(4-Chlorophenoxy)aniline, a key physical property for substance identification and purity assessment. This document includes a summary of reported melting point data, a detailed experimental protocol for its determination, and a visual representation of the experimental workflow.

Physicochemical Data: Melting Point

4-(4-Chlorophenoxy)aniline, also known as p-Chlorophenoxyaniline, is a brown crystalline solid at room temperature.[1] Its melting point is a critical parameter for its characterization. The experimentally determined melting point typically falls within a defined range, which can vary slightly depending on the purity of the sample and the analytical method employed. A summary of reported melting point values is presented in Table 1.

| Parameter | Value | Source |

| Melting Point | 96-102 °C | Chem-Impex[1] |

| Melting Point | 99-103 °C | Sigma-Aldrich[2] |

A narrow melting point range is indicative of a high degree of purity for a crystalline solid. Conversely, the presence of impurities will typically cause a depression and broadening of the melting point range.

Experimental Protocol: Melting Point Determination by Capillary Method

The melting point of 4-(4-Chlorophenoxy)aniline can be accurately determined using the capillary method, a standard technique in organic chemistry.[3]

Materials and Equipment:

-

4-(4-Chlorophenoxy)aniline sample

-

Melting point apparatus (e.g., Meltemp or Thiele tube setup)

-

Capillary tubes (sealed at one end)[4]

-

Thermometer

-

Mortar and pestle or spatula for sample powdering[4]

Procedure:

-

Sample Preparation:

-

Ensure the 4-(4-Chlorophenoxy)aniline sample is completely dry.

-

Finely powder a small amount of the sample using a mortar and pestle or the flat end of a spatula.[4]

-

-

Capillary Tube Packing:

-

Apparatus Setup:

-

Melting Point Determination:

-

Begin heating the apparatus. For an unknown sample, a rapid initial heating can be performed to determine an approximate melting point.

-

For an accurate measurement, allow the heating bath to cool and then begin heating again at a slow, controlled rate of 1-2 °C per minute as the temperature approaches the expected melting point.

-

Record the temperature at which the first drop of liquid appears (the beginning of melting).

-

Continue heating slowly and record the temperature at which the last solid crystal melts (the completion of melting).

-

The recorded range between the initial and final temperatures is the melting point range of the sample.

-

-

Post-Measurement:

-

Turn off the heating apparatus and allow it to cool.

-

Dispose of the used capillary tube in a designated glass waste container.

-

Visualized Workflow: Melting Point Determination

The following diagram illustrates the key steps in the experimental workflow for determining the melting point of 4-(4-Chlorophenoxy)aniline.

References

An In-Depth Technical Guide to the Precursors and Commercial Availability of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenoxy)aniline is a key intermediate in the synthesis of a variety of organic compounds, most notably in the development of targeted pharmaceuticals. Its diaryl ether motif is a common feature in kinase inhibitors, making it a molecule of significant interest in medicinal chemistry and drug discovery. This technical guide provides a comprehensive overview of the primary synthetic routes to 4-(4-Chlorophenoxy)aniline, a detailed analysis of its precursors, their commercial availability, and the biological context of its derivatives, particularly in the realm of oncology.

Introduction

4-(4-Chlorophenoxy)aniline, also known as 4-amino-4'-chlorodiphenyl ether, is a versatile chemical building block.[1][2][3] Its structure is foundational in the synthesis of various dyes, pigments, and agrochemicals.[3] However, its most significant contemporary application lies in the pharmaceutical industry, where it serves as a crucial precursor for the synthesis of targeted therapies, particularly kinase inhibitors. The anilino-quinazoline scaffold, often derived from 4-(4-Chlorophenoxy)aniline, is a well-established pharmacophore for inhibitors of Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), both of which are critical targets in cancer treatment.[4][5][6][7] This guide will explore the two principal synthetic pathways to this important molecule: the Ullmann Condensation and the Buchwald-Hartwig Amination.

Synthetic Pathways and Precursors

The synthesis of 4-(4-Chlorophenoxy)aniline primarily involves the formation of a diaryl ether bond and the presence of an amine functionality. The two most prominent methods to achieve this are the Ullmann Condensation and the Buchwald-Hartwig Amination.

Route A: Ullmann Condensation

The Ullmann condensation is a classic copper-catalyzed reaction used to form carbon-oxygen bonds, specifically for the synthesis of diaryl ethers.[8][9][10] This route typically involves the coupling of a phenol with an aryl halide. For the synthesis of 4-(4-Chlorophenoxy)aniline, this translates to a two-step process:

-

Step 1: Ullmann Condensation to form 4-chloro-4'-nitrodiphenyl ether.

-

Step 2: Reduction of the nitro group to an amine.

The key precursors for this route are:

-

4-Chlorophenol

-

1-Bromo-4-nitrobenzene (or other 4-halo-nitrobenzenes)

Route B: Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[11][12][13] This method offers a more direct approach to 4-(4-Chlorophenoxy)aniline by coupling an aminophenol with an aryl halide.

The key precursors for this route are:

-

4-Aminophenol

-

1-Chloro-4-iodobenzene (or other dihalo-benzenes)

Commercial Availability of Precursors

The precursors for both synthetic routes are readily available from a variety of chemical suppliers. The following tables summarize the availability and representative pricing.

Table 1: Commercial Availability of Precursors for Ullmann Condensation

| Precursor | CAS Number | Representative Suppliers | Purity | Representative Pricing (USD) |

| 4-Chlorophenol | 106-48-9 | Sigma-Aldrich, Thermo Fisher Scientific, TCI | >98% | $20-50 / 100g |

| 1-Bromo-4-nitrobenzene | 586-78-7 | Sigma-Aldrich, Thermo Fisher Scientific | >98% | $40-60 / 100g |

Table 2: Commercial Availability of Precursors for Buchwald-Hartwig Amination

| Precursor | CAS Number | Representative Suppliers | Purity | Representative Pricing (USD) |

| 4-Aminophenol | 123-30-8 | Sigma-Aldrich, Thermo Fisher Scientific, Alfa Aesar | >97% | $30-60 / 100g |

| 1-Chloro-4-iodobenzene | 637-87-6 | Sigma-Aldrich, TCI, Combi-Blocks | >98% | $50-80 / 25g |

Experimental Protocols

The following are representative experimental protocols for the synthesis of 4-(4-Chlorophenoxy)aniline based on the two major routes.

Protocol for Ullmann Condensation and Reduction

Step 1: Synthesis of 4-Chloro-4'-nitrodiphenyl ether

A mixture of 4-chlorophenol (1.0 eq.), 1-bromo-4-nitrobenzene (1.0 eq.), and potassium carbonate (2.0 eq.) in dimethylformamide (DMF) is treated with a catalytic amount of copper(I) iodide (0.1 eq.). The reaction mixture is heated to 120-140°C and stirred for 12-24 hours under an inert atmosphere. The reaction progress is monitored by thin-layer chromatography (TLC). Upon completion, the mixture is cooled to room temperature, diluted with water, and extracted with ethyl acetate. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford 4-chloro-4'-nitrodiphenyl ether.

Step 2: Reduction to 4-(4-Chlorophenoxy)aniline

To a solution of 4-chloro-4'-nitrodiphenyl ether (1.0 eq.) in ethanol, iron powder (5.0 eq.) and a catalytic amount of hydrochloric acid are added. The mixture is heated to reflux for 2-4 hours. The reaction is monitored by TLC. After completion, the reaction mixture is filtered through a pad of celite, and the filtrate is concentrated. The residue is dissolved in ethyl acetate and washed with a saturated solution of sodium bicarbonate and then with brine. The organic layer is dried over anhydrous sodium sulfate and concentrated to give 4-(4-Chlorophenoxy)aniline, which can be further purified by recrystallization.

Protocol for Buchwald-Hartwig Amination

To a reaction vessel are added 4-aminophenol (1.2 eq.), 1-chloro-4-iodobenzene (1.0 eq.), a palladium catalyst such as Pd₂(dba)₃ (0.02 eq.), a suitable phosphine ligand like XPhos (0.04 eq.), and a base such as sodium tert-butoxide (1.4 eq.). The vessel is evacuated and backfilled with an inert gas (e.g., argon). Anhydrous toluene is added, and the mixture is heated to 80-110°C for 12-24 hours. The reaction is monitored by TLC. Upon completion, the reaction mixture is cooled to room temperature, diluted with ethyl acetate, and filtered through celite. The filtrate is washed with water and brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to yield 4-(4-Chlorophenoxy)aniline.

Biological Significance and Signaling Pathways

While 4-(4-Chlorophenoxy)aniline itself is primarily an intermediate, its derivatives are of high interest in drug discovery, particularly as kinase inhibitors. The 4-anilinoquinazoline scaffold, which can be synthesized from 4-(4-Chlorophenoxy)aniline, is a cornerstone of many approved and investigational drugs targeting receptor tyrosine kinases (RTKs).

The primary targets of these derivatives are often EGFR and VEGFR-2. Overexpression or activating mutations of EGFR are common in various cancers, leading to uncontrolled cell proliferation and survival. Similarly, VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels that supply tumors with nutrients and oxygen.[5][6][7] Dual inhibition of these pathways is a validated strategy in oncology.

Conclusion

4-(4-Chlorophenoxy)aniline is a strategically important synthetic intermediate with readily accessible precursors. The choice between the Ullmann condensation and the Buchwald-Hartwig amination for its synthesis will depend on factors such as available equipment, catalyst cost, and desired reaction conditions, with the latter generally offering milder conditions and broader substrate scope. The critical role of 4-(4-Chlorophenoxy)aniline as a precursor to potent kinase inhibitors underscores its continued relevance in modern drug discovery and development. This guide provides the foundational knowledge for researchers to source the necessary starting materials and devise robust synthetic strategies for this valuable compound.

References

- 1. GSRS [gsrs.ncats.nih.gov]

- 2. 4-(4-Chlorophenoxy)aniline 97 101-79-1 [sigmaaldrich.com]

- 3. chemimpex.com [chemimpex.com]

- 4. 4-Anilinoquinazoline Derivatives with Epidermal Growth Factor Receptor Inhibitor Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Design and discovery of 4-anilinoquinazoline-acylamino derivatives as EGFR and VEGFR-2 dual TK inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and biological evaluation of novel 4-anilinoquinazoline derivatives as hypoxia-selective EGFR and VEGFR-2 dual inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 9. benchchem.com [benchchem.com]

- 10. Ullmann Reaction [organic-chemistry.org]

- 11. organic-synthesis.com [organic-synthesis.com]

- 12. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 13. chem.libretexts.org [chem.libretexts.org]

Synonyms for 4-(4-Chlorophenoxy)aniline like 4-Amino-4'-chlorodiphenyl ether

For Researchers, Scientists, and Drug Development Professionals

Abstract

4-(4-Chlorophenoxy)aniline, also known as 4-Amino-4'-chlorodiphenyl ether, is a versatile aromatic amine with significant applications in medicinal chemistry, polymer science, and the synthesis of agrochemicals and dyes. Its diphenyl ether scaffold is a key structural motif in various biologically active compounds and high-performance polymers. This technical guide provides a comprehensive overview of the synonyms, physicochemical properties, synthesis methodologies, analytical techniques, and key applications of 4-(4-Chlorophenoxy)aniline, with a focus on its role in drug discovery and polymer chemistry. Detailed experimental protocols and visual workflows are presented to facilitate its practical application in a research and development setting.

Nomenclature and Physicochemical Properties

4-(4-Chlorophenoxy)aniline is known by several synonyms in the chemical literature and commercial catalogues. A comprehensive list of these names is provided below, followed by a table summarizing its key physicochemical properties.

-

4-Amino-4'-chlorodiphenyl ether

-

p-Chlorophenoxyaniline

-

4-(4-Chlorophenoxy)benzenamine

-

4-Chloro-4'-aminodiphenyl ether

-

Benzenamine, 4-(4-chlorophenoxy)-

-

p-(p-Chlorophenoxy)aniline

Table 1: Physicochemical Properties of 4-(4-Chlorophenoxy)aniline

| Property | Value | Reference(s) |

| CAS Number | 101-79-1 | [3][5] |

| Molecular Formula | C₁₂H₁₀ClNO | [3][5] |

| Molecular Weight | 219.67 g/mol | [3][5] |

| Appearance | White to brown crystalline solid/powder | [3][6] |

| Melting Point | 99-103 °C | [5][6] |

| Purity | ≥97% (GC/HPLC) | [3][5] |

| Solubility | Sparingly soluble in chloroform and methanol. Insoluble in water. | [7][8][9] |

| pKa | 3.69 ± 0.10 (Predicted) | [7] |

| Storage Temperature | 2-8°C | [5][6] |

Table 2: Spectroscopic Data for 4-(4-Chlorophenoxy)aniline

| Technique | Characteristic Peaks/Signals | Reference(s) |

| ¹H NMR | Signals corresponding to aromatic protons. | [10][11] |

| ¹³C NMR | Signals corresponding to aromatic carbons. | [10][11] |

| FT-IR (cm⁻¹) | ~3550–3250 (N-H stretch, primary amine, two bands), ~1600 & ~1500 (aromatic C=C stretch), ~1300–1000 (C-O stretch), < 840 (C-Cl stretch). | [12][13][14][15][16] |

Synthesis Methodologies

The synthesis of 4-(4-Chlorophenoxy)aniline typically involves the formation of a diaryl ether bond, which can be achieved through several established methods. The most common approaches are the Ullmann condensation and the Buchwald-Hartwig amination.

Ullmann Condensation

The Ullmann condensation is a classical method for forming diaryl ethers via a copper-catalyzed reaction between an aryl halide and a phenol.[17][18] In the context of synthesizing 4-(4-Chlorophenoxy)aniline, this would involve the reaction of 4-chlorophenol with a p-substituted aniline derivative or, more commonly, the reaction of an aminophenol with an aryl halide.[17][19]

Experimental Protocol: Synthesis of 4-Methyl-2-(4-methylphenoxy)aniline (an analogue) via Ullmann Condensation [19]

This protocol for a similar compound illustrates the general principles of the Ullmann condensation.

-

Reaction Setup: In a reaction vessel, combine 2-iodo-4-methylaniline (1 equivalent), p-cresol (1.2 equivalents), copper(I) iodide (0.1 equivalents), and potassium carbonate (2 equivalents).

-

Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Solvent Addition: Add a high-boiling polar solvent such as N-methylpyrrolidone (NMP) or dimethylformamide (DMF).

-

Reaction: Heat the mixture with stirring to a temperature typically between 120-180 °C. Monitor the reaction progress using thin-layer chromatography (TLC).

-

Workup: After completion, cool the reaction mixture to room temperature and filter to remove inorganic salts.

-

Extraction: Dilute the filtrate with water and extract the product with an organic solvent like ethyl acetate. Wash the organic layer with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel.

Buchwald-Hartwig Amination

The Buchwald-Hartwig amination is a more modern, palladium-catalyzed cross-coupling reaction for the formation of C-N bonds.[20][21] This reaction is highly versatile and can be used to couple aryl halides or triflates with a wide range of amines under milder conditions than the Ullmann condensation.[22]

Experimental Protocol: General Procedure for Buchwald-Hartwig Amination [20][23]

-

Reaction Setup: In a dry Schlenk flask under an inert atmosphere, combine the aryl bromide (1 equivalent), the amine (1.2-1.5 equivalents), a palladium catalyst (e.g., Pd₂(dba)₃ or Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., XPhos or BINAP, 2-10 mol%), and a base (e.g., NaOtBu or Cs₂CO₃, 1.4-2 equivalents).

-

Solvent Addition: Add an anhydrous, degassed solvent such as toluene or 1,4-dioxane.

-

Reaction: Heat the mixture with stirring. Reaction temperatures can range from room temperature to around 110 °C, depending on the substrates and catalytic system. Monitor the reaction by TLC or GC/MS.

-

Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with an organic solvent and filter through a pad of celite to remove the catalyst and inorganic salts.

-

Extraction: Wash the filtrate with water and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.

-

Purification: Purify the crude product by flash column chromatography.

Analytical Methodologies

High-performance liquid chromatography (HPLC) is a standard method for assessing the purity of 4-(4-Chlorophenoxy)aniline and related compounds.

Experimental Protocol: RP-HPLC for Analysis of p-Chloroaniline (a related compound) [24]

This protocol for a structurally similar compound provides a starting point for method development.

-

Column: XBridge C18 (or equivalent C18 stationary phase).

-

Mobile Phase: A mixture of acetonitrile and a pH 3.0 phosphate buffer (e.g., 0.05 M monobasic sodium phosphate solution) in a ratio of approximately 32:68 (v/v). The exact ratio may need to be optimized.[24]

-

Flow Rate: 1-2 mL/min.[24]

-

Column Temperature: 40 °C.[24]

-

Injection Volume: 2-10 µL.

Applications in Research and Development

4-(4-Chlorophenoxy)aniline is a valuable building block in several areas of chemical R&D.

Drug Development and Medicinal Chemistry

The diphenyl ether motif is present in numerous biologically active molecules. Derivatives of 4-(4-Chlorophenoxy)aniline have shown promise, particularly as antimalarial agents.[26]

Mechanism of Action: Antimalarial Activity

Several studies have shown that diphenyl ether compounds, including derivatives of 4-(4-Chlorophenoxy)aniline, target the enoyl-acyl carrier protein reductase (ENR) in Plasmodium falciparum, the parasite responsible for malaria.[1][2] ENR is a crucial enzyme in the parasite's fatty acid biosynthesis (FASII) pathway.[27] Inhibition of this enzyme disrupts fatty acid synthesis, which is essential for parasite survival and proliferation. This mechanism is distinct from many existing antimalarial drugs, making these compounds attractive candidates for overcoming drug resistance.[1][27]

Polymer Science

4-(4-Chlorophenoxy)aniline serves as a monomer in the synthesis of high-performance polyimides.[3] Aromatic polyimides are known for their exceptional thermal stability, chemical resistance, and mechanical properties.[28][29] The incorporation of the flexible ether linkage from the diphenyl ether monomer can improve the processability and solubility of the resulting polyimides without significantly compromising their thermal properties.[30]

The synthesis of polyimides from diamine monomers like 4-(4-Chlorophenoxy)aniline is typically a two-step process. First, the diamine reacts with a dianhydride (e.g., pyromellitic dianhydride) in a polar aprotic solvent to form a soluble poly(amic acid) precursor.[28][31] This precursor is then converted to the final polyimide through thermal or chemical imidization, which involves the elimination of water.[29][31]

Safety and Handling

4-(4-Chlorophenoxy)aniline and its analogues should be handled with care in a laboratory setting. It is classified as harmful if swallowed, causes skin irritation, may cause an allergic skin reaction, causes serious eye damage, and may cause respiratory irritation.[5][32] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. Work should be conducted in a well-ventilated fume hood.

Conclusion

4-(4-Chlorophenoxy)aniline is a valuable and versatile chemical intermediate with significant potential in drug discovery and materials science. Its utility as a scaffold for novel antimalarial agents targeting the ENR enzyme and as a monomer for high-performance polyimides highlights its importance in modern chemical research. This guide has provided a comprehensive overview of its properties, synthesis, analysis, and applications, offering a valuable resource for researchers and developers in the field.

References

- 1. Novel diphenyl ethers: design, docking studies, synthesis and inhibition of enoyl ACP reductase of Plasmodium falciparum and Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. chemimpex.com [chemimpex.com]

- 4. GSRS [gsrs.ncats.nih.gov]

- 5. 4′-氯-4-氨基二苯醚 97% | Sigma-Aldrich [sigmaaldrich.com]

- 6. 4-(4-クロロフェノキシ)アニリン 97% | Sigma-Aldrich [sigmaaldrich.com]

- 7. Page loading... [wap.guidechem.com]

- 8. reddit.com [reddit.com]

- 9. 2770-11-8 CAS MSDS (2-(4-CHLOROPHENOXY)ANILINE) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 10. rsc.org [rsc.org]

- 11. rsc.org [rsc.org]

- 12. www1.udel.edu [www1.udel.edu]

- 13. researchgate.net [researchgate.net]

- 14. cpb-us-e1.wpmucdn.com [cpb-us-e1.wpmucdn.com]

- 15. researchgate.net [researchgate.net]

- 16. uanlch.vscht.cz [uanlch.vscht.cz]

- 17. Ullmann condensation - Wikipedia [en.wikipedia.org]

- 18. Ullmann Reaction [organic-chemistry.org]

- 19. benchchem.com [benchchem.com]

- 20. organic-synthesis.com [organic-synthesis.com]

- 21. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]

- 22. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]

- 23. benchchem.com [benchchem.com]

- 24. researchgate.net [researchgate.net]

- 25. helixchrom.com [helixchrom.com]

- 26. 4-(4-Chlorophenoxy)aniline | 101-79-1 | Benchchem [benchchem.com]

- 27. Substituted diphenyl ethers as a broad-spectrum platform for the development of chemotherapeutics for the treatment of tularaemia - PMC [pmc.ncbi.nlm.nih.gov]

- 28. ntrs.nasa.gov [ntrs.nasa.gov]

- 29. oatext.com [oatext.com]

- 30. researchgate.net [researchgate.net]

- 31. Synthesis and Characterization of Polyimide with High Blackness and Low Thermal Expansion by Introducing 3,6-bis(thiophen-2-yl)diketopyrrolopyrrole-Based Chromophores - PMC [pmc.ncbi.nlm.nih.gov]

- 32. 3-Chloro-4-(4-chlorophenoxy)aniline | C12H9Cl2NO | CID 90644 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Crystal Structure of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 4-(4-chlorophenoxy)aniline, a significant diaryl ether with applications in the synthesis of pharmaceuticals and agrochemicals. While a definitive crystal structure from single-crystal X-ray diffraction has not been publicly reported, this document compiles essential physicochemical data, outlines a detailed experimental protocol for its synthesis and purification, and explores its potential biological relevance based on the activities of its derivatives. This guide serves as a valuable resource for researchers interested in the chemical properties and potential applications of this compound and its analogs.

Introduction

4-(4-Chlorophenoxy)aniline is an aromatic compound characterized by a chlorophenoxy group linked to an aniline moiety through an ether bond. This structural motif is of significant interest in medicinal chemistry and materials science due to the versatile reactivity of the aniline group and the influence of the halogenated phenoxy group on the molecule's overall properties. The compound serves as a key intermediate in the production of various dyes, pigments, herbicides, and fungicides.[1] Furthermore, its derivatives have been investigated for a range of pharmacological activities, highlighting the potential of this scaffold in drug discovery.

Physicochemical Properties

A summary of the key physicochemical properties of 4-(4-chlorophenoxy)aniline is presented in Table 1. This data is crucial for understanding its behavior in various chemical and biological systems.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [2] |

| Molecular Weight | 219.67 g/mol | [2] |

| CAS Number | 101-79-1 | [3] |

| Appearance | Brown crystalline solid | [1] |

| Melting Point | 99-103 °C | [3] |

| SMILES | Nc1ccc(Oc2ccc(Cl)cc2)cc1 | [2] |

| InChI | 1S/C12H10ClNO/c13-9-1-5-11(6-2-9)15-12-7-3-10(14)4-8-12/h1-8H,14H2 | [2] |

| InChIKey | YTISFYMPVILQRL-UHFFFAOYSA-N | [2] |

Crystal Structure

As of the date of this guide, a specific entry for the single-crystal X-ray structure of 4-(4-chlorophenoxy)aniline has not been identified in the Cambridge Structural Database (CSD) or other publicly accessible crystallographic databases. The determination of the precise three-dimensional arrangement of atoms, bond lengths, and angles through single-crystal X-ray diffraction would provide invaluable insights into its solid-state conformation and intermolecular interactions. Such data is fundamental for computational modeling, understanding structure-activity relationships, and solid-form development.

Experimental Protocols

Synthesis of 4-(4-Chlorophenoxy)aniline via Ullmann Condensation

The Ullmann condensation is a well-established method for the formation of diaryl ethers.[4][5] A representative protocol for the synthesis of 4-(4-chlorophenoxy)aniline is detailed below.

Reactants:

-

4-Aminophenol

-

1-Chloro-4-nitrobenzene

-

Potassium carbonate (K₂CO₃)

-

Copper(I) iodide (CuI)

-

Dimethylformamide (DMF)

-

Iron powder (Fe)

-

Ammonium chloride (NH₄Cl)

-

Ethanol (EtOH)

-

Water (H₂O)

-

Ethyl acetate (EtOAc)

-

Brine

Procedure:

-

Ether Formation: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, combine 4-aminophenol (1.0 eq), 1-chloro-4-nitrobenzene (1.1 eq), potassium carbonate (2.0 eq), and copper(I) iodide (0.1 eq) in anhydrous dimethylformamide.

-

Heat the reaction mixture to 140-150 °C and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

After completion, cool the mixture to room temperature and pour it into ice-water.

-

Extract the aqueous mixture with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-(4-chlorophenoxy)nitrobenzene.

-

Nitro Group Reduction: To a solution of the crude nitro compound in a mixture of ethanol and water, add iron powder (5.0 eq) and ammonium chloride (1.0 eq).

-

Heat the mixture to reflux and stir vigorously for 4-6 hours. Monitor the reaction by TLC.

-

Upon completion, filter the hot reaction mixture through a pad of celite to remove the iron salts.

-

Concentrate the filtrate under reduced pressure to remove ethanol.

-

Neutralize the remaining aqueous solution with a saturated solution of sodium bicarbonate and extract with ethyl acetate (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield crude 4-(4-chlorophenoxy)aniline.

Caption: Synthetic workflow for 4-(4-Chlorophenoxy)aniline.

Purification by Crystallization

Purification of the crude product is essential to obtain high-purity 4-(4-chlorophenoxy)aniline suitable for further applications.

Solvent Selection:

-

A suitable solvent system for crystallization is typically a mixture of a good solvent (in which the compound is soluble at high temperatures) and a poor solvent (in which the compound is less soluble at low temperatures).

-

Common solvent systems for anilines include ethanol/water, methanol/water, or toluene/hexane.

Procedure:

-

Dissolve the crude 4-(4-chlorophenoxy)aniline in a minimal amount of a hot solvent (e.g., ethanol).

-

If the solution is colored, add a small amount of activated charcoal and heat for a few minutes.

-

Filter the hot solution through a fluted filter paper to remove the charcoal and any insoluble impurities.

-

Slowly add a poor solvent (e.g., water) to the hot filtrate until the solution becomes slightly turbid.

-

Allow the solution to cool slowly to room temperature. Crystal formation should be observed.

-

For complete crystallization, place the flask in an ice bath for 30-60 minutes.

-

Collect the crystals by vacuum filtration using a Büchner funnel.

-

Wash the crystals with a small amount of the cold solvent mixture.

-

Dry the crystals under vacuum to obtain pure 4-(4-chlorophenoxy)aniline.

Potential Biological Relevance and Signaling Pathways

While specific biological activities of 4-(4-chlorophenoxy)aniline are not extensively documented, its role as a key intermediate in the synthesis of bioactive molecules provides insights into its potential relevance.[1] Derivatives of this scaffold have been explored for various therapeutic applications, including as anticancer agents.

For instance, anilinoquinazoline derivatives, which can be synthesized from precursors like 4-(4-chlorophenoxy)aniline, are known to act as tyrosine kinase inhibitors (TKIs). These inhibitors can target key signaling proteins such as the Epidermal Growth Factor Receptor (EGFR) and Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2), which are often dysregulated in cancer.

The diagram below illustrates a hypothetical signaling pathway that could be targeted by derivatives of 4-(4-chlorophenoxy)aniline, based on the known mechanisms of anilinoquinazoline-based TKIs.

Caption: Hypothetical signaling pathway targeted by derivatives.

Conclusion

4-(4-Chlorophenoxy)aniline is a valuable synthetic intermediate with significant potential in various fields, particularly in the development of new pharmaceuticals and agrochemicals. While its definitive crystal structure remains to be elucidated, this guide provides a comprehensive summary of its known properties and a detailed methodology for its synthesis and purification. The exploration of its derivatives as potent biological agents, such as tyrosine kinase inhibitors, underscores the importance of this chemical scaffold in modern drug discovery. Further research, including the determination of its single-crystal structure, will undoubtedly contribute to a deeper understanding of its properties and facilitate the design of novel and more effective molecules.

References

A Comprehensive Technical Guide on the Thermochemical Properties of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction

4-(4-Chlorophenoxy)aniline, also known as p-Chlorophenoxyaniline, is a versatile aromatic amine derivative.[1] Its molecular structure, featuring a substituted diphenyl ether linkage, imparts desirable properties for its application as a building block in the creation of high-performance materials.[1] A thorough understanding of its thermochemical properties, such as enthalpy of formation, combustion, and sublimation, is crucial for process optimization, safety assessments, and computational modeling in its various applications.

Physicochemical Properties

A summary of the known physicochemical properties of 4-(4-Chlorophenoxy)aniline is presented in Table 1.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₀ClNO | [1] |

| Molecular Weight | 219.67 g/mol | [1] |

| Appearance | Brown crystalline solid | [1] |

| Melting Point | 99-103 °C | [2] |

| CAS Number | 101-79-1 | [1] |

| Assay | ≥ 97% | [2] |

Synthesis of 4-(4-Chlorophenoxy)aniline

The primary synthetic route to 4-(4-Chlorophenoxy)aniline is the Ullmann condensation, a copper-catalyzed reaction between an aryl halide and a phenol.[3][4][5] In this case, 4-chlorophenol is coupled with 4-chloroaniline.

Experimental Protocol: Ullmann Condensation

This protocol describes a general procedure for the synthesis of 4-(4-Chlorophenoxy)aniline.

Materials:

-

4-chlorophenol

-

4-chloroaniline

-

Copper(I) iodide (CuI)

-

Potassium carbonate (K₂CO₃)

-

N,N-Dimethylformamide (DMF)

-

Toluene

-

Ethyl acetate

-

Brine solution

-

Anhydrous sodium sulfate

-

Silica gel for column chromatography

Procedure:

-

To a reaction vessel, add 4-chlorophenol, 4-chloroaniline, CuI, and K₂CO₃.

-

Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen).

-

Add DMF and toluene to the mixture.

-

Heat the reaction mixture to a specified temperature (typically 120-150 °C) and stir for 12-24 hours.

-

Monitor the reaction progress using thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Filter the mixture to remove insoluble inorganic salts.

-

Extract the filtrate with ethyl acetate.

-

Wash the organic layer with water and then with brine.

-

Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain 4-(4-Chlorophenoxy)aniline.

Thermochemical Properties: Experimental Determination

Due to the absence of published experimental data for 4-(4-Chlorophenoxy)aniline, this section details the standard methodologies used to determine key thermochemical parameters. For comparative purposes, Table 2 provides thermochemical data for structurally related compounds.

Table 2: Thermochemical Data of Related Compounds

| Compound | Enthalpy of Formation (kJ/mol) | Enthalpy of Combustion (kJ/mol) | Enthalpy of Sublimation (kJ/mol) | Reference |

| Aniline | 31.3 (l) | -3394.0 (l) | 55.6 | Cheméo |

| 4-Chloroaniline | 19.2 (s) | -3263.1 (s) | 73.6 | [6] |

| Diphenyl ether | -47.7 (l) | -6245.0 (l) | 72.8 | NIST WebBook |

(s) - solid, (l) - liquid

Enthalpy of Combustion

The standard enthalpy of combustion (ΔH°c) is determined using bomb calorimetry.[7] This technique measures the heat released when a substance is completely burned in a constant-volume container.[7]

Experimental Protocol: Bomb Calorimetry

-

A precisely weighed sample of 4-(4-Chlorophenoxy)aniline is placed in a crucible inside a high-pressure stainless steel vessel known as a "bomb".

-

The bomb is purged and then filled with high-purity oxygen to a pressure of approximately 30 atm.

-

A small amount of water is added to the bomb to ensure that the water formed during combustion is in its liquid state.

-

The bomb is placed in a well-insulated water bath (calorimeter) of known heat capacity.

-

The initial temperature of the water is recorded.

-

The sample is ignited by passing an electric current through a fuse wire.

-

The temperature of the water is monitored until it reaches a maximum and then begins to cool.

-

The heat released by the combustion is calculated from the temperature rise of the calorimeter and its heat capacity.

-

Corrections are made for the heat of combustion of the fuse wire and for the formation of nitric acid from any nitrogen present.

Enthalpy of Formation

The standard enthalpy of formation (ΔH°f) can be calculated from the experimentally determined enthalpy of combustion using Hess's Law. The balanced combustion reaction for 4-(4-Chlorophenoxy)aniline is:

C₁₂H₁₀ClNO(s) + 13.75 O₂(g) → 12 CO₂(g) + 4.5 H₂O(l) + HCl(g) + 0.5 N₂(g)

The enthalpy of formation is calculated using the following equation:

ΔH°f [C₁₂H₁₀ClNO] = 12 * ΔH°f [CO₂(g)] + 4.5 * ΔH°f [H₂O(l)] + ΔH°f [HCl(g)] - ΔH°c [C₁₂H₁₀ClNO]

Enthalpy of Sublimation

The enthalpy of sublimation (ΔH°sub) is the enthalpy change required to transform one mole of a substance from the solid to the gaseous state. It can be determined experimentally using techniques such as the Knudsen effusion method.[8][9] This method is suitable for compounds with low vapor pressure.[8]

Experimental Protocol: Knudsen Effusion Method

-

A small amount of the solid sample is placed in a Knudsen cell, which is a small, thermostated container with a small orifice.

-

The cell is placed in a high-vacuum chamber.

-

The cell is heated to a specific temperature, causing the sample to sublime.

-

The rate of mass loss of the sample due to effusion of the vapor through the orifice is measured.

-

The vapor pressure of the substance at that temperature can be calculated from the rate of mass loss using the Knudsen equation.

-

By measuring the vapor pressure at different temperatures, the enthalpy of sublimation can be determined from the slope of a plot of ln(P) versus 1/T, according to the Clausius-Clapeyron equation.

Conclusion

This technical guide has provided a comprehensive overview of the thermochemical properties of 4-(4-Chlorophenoxy)aniline. While direct experimental data remains to be published, this document outlines the standard and reliable methodologies for its determination. The detailed experimental protocols for synthesis via Ullmann condensation, and for the measurement of enthalpy of combustion and sublimation, provide a practical framework for researchers. The compiled data on related compounds offers a valuable reference point for estimation and comparison. A thorough experimental investigation into the thermochemical properties of 4-(4-Chlorophenoxy)aniline is warranted to further support its application in various fields of research and development.

References

- 1. chemimpex.com [chemimpex.com]

- 2. 4-(4-Chlorophenoxy)aniline 97 101-79-1 [sigmaaldrich.com]

- 3. benchchem.com [benchchem.com]

- 4. synarchive.com [synarchive.com]

- 5. researchgate.net [researchgate.net]

- 6. p-Chloroaniline (CAS 106-47-8) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 7. biopchem.education [biopchem.education]

- 8. Knudsen cell - Wikipedia [en.wikipedia.org]

- 9. pubs.acs.org [pubs.acs.org]

A Technical Guide to the Potential Biological Activities of 4-(4-Chlorophenoxy)aniline

For Researchers, Scientists, and Drug Development Professionals